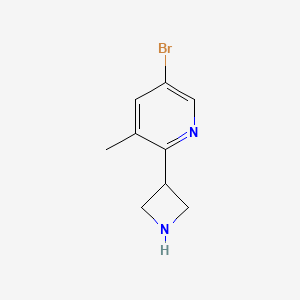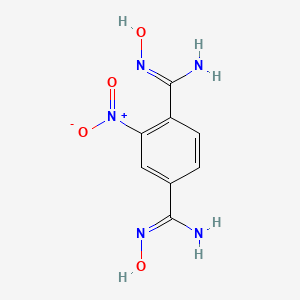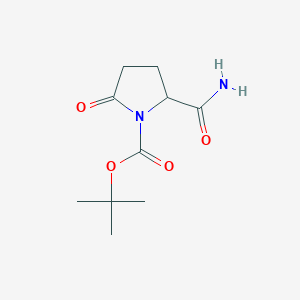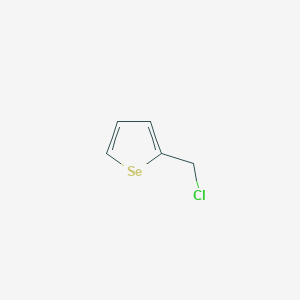
2-(Chloromethyl)selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)selenophene is a selenium-containing heterocyclic compound. . The presence of selenium in the selenophene ring imparts distinct chemical and physical properties compared to its sulfur analog, thiophene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of selenophene using formaldehyde and hydrochloric acid in the presence of a catalyst . Another approach involves the use of chloromethyl methyl ether and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 2-(Chloromethyl)selenophene may follow similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)selenophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Oxidation Reactions: The selenophene ring can be oxidized to form selenophene oxides or selenophene dioxides.
Reduction Reactions: Reduction of the selenophene ring can lead to the formation of selenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted selenophenes, depending on the nucleophile used.
Oxidation Reactions: Products include selenophene oxides and dioxides.
Reduction Reactions: Products include selenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)selenophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds.
Biology: It is used in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research explores its potential as an anticancer, antioxidant, and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)selenophene depends on its specific application. In biological systems, selenium-containing compounds can interact with various molecular targets, including enzymes and proteins. Selenium’s redox properties enable it to participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis . The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of biologically active derivatives .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of 2-(Chloromethyl)selenophene: The presence of selenium in this compound imparts unique redox properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. These properties make it valuable for specific applications in organic electronics, medicinal chemistry, and materials science .
Eigenschaften
Molekularformel |
C5H5ClSe |
|---|---|
Molekulargewicht |
179.52 g/mol |
IUPAC-Name |
2-(chloromethyl)selenophene |
InChI |
InChI=1S/C5H5ClSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
InChI-Schlüssel |
OQUOGMHRGMYRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
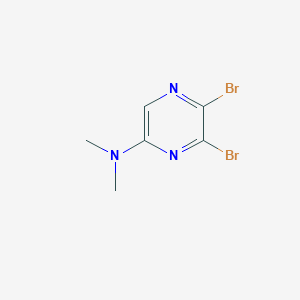
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
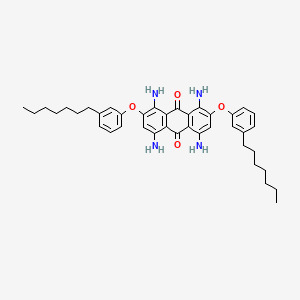
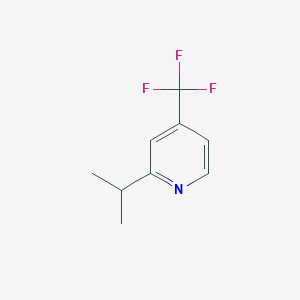
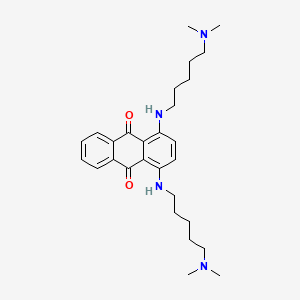


![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
